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Introduction
Spectrophotometry is a widely used, rapid, and accurate method for determining the oxygen

saturation of hemoglobin.[1][2] This technique leverages the differential light absorption

properties of oxyhemoglobin (HbO₂) and deoxyhemoglobin (Hb).[1] By measuring the

absorbance of a hemolyzed blood sample at specific wavelengths, the relative concentrations

of these two hemoglobin species can be quantified, providing a direct measure of oxygen

saturation. This document provides detailed application notes and protocols for performing

these assays.

The fundamental principle lies in the Beer-Lambert law, which states that the absorbance of a

solution is directly proportional to the concentration of the absorbing species. When a solution

contains multiple absorbing species, the total absorbance at a given wavelength is the sum of

the individual absorbances. For a mixture of oxyhemoglobin and deoxyhemoglobin, the

relationship can be expressed as:

Aλ = (εHbλ * CHb + εHbO₂λ * CHbO₂) * l

Where:

Aλ is the absorbance at a specific wavelength (λ).
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εHbλ and εHbO₂λ are the molar extinction coefficients of deoxyhemoglobin and

oxyhemoglobin at that wavelength, respectively.

CHb and CHbO₂ are the concentrations of deoxyhemoglobin and oxyhemoglobin,

respectively.

l is the path length of the cuvette.

By measuring the absorbance at two or more wavelengths, a system of simultaneous

equations can be solved to determine the concentrations of Hb and HbO₂, and subsequently,

the oxygen saturation.

Key Concepts
Isosbestic Points
An isosbestic point is a specific wavelength at which two or more chemical species have the

same molar extinction coefficient.[3][4] For oxyhemoglobin and deoxyhemoglobin,

measurements taken at an isosbestic point are independent of the oxygen saturation level and

are therefore useful for determining the total hemoglobin concentration.[3][4][5]

Commonly cited isosbestic points for oxyhemoglobin and deoxyhemoglobin include:

390 nm[3]

422 nm[3]

452 nm[3]

500 nm[3][4]

529 nm[3]

545 nm[3]

570 nm[3][4]

584 nm[3]
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~800 nm[4][6]

Data Presentation: Molar Extinction Coefficients
The accuracy of spectrophotometric assays for hemoglobin oxygen saturation is critically

dependent on the use of accurate molar extinction coefficients for oxyhemoglobin and

deoxyhemoglobin. The following table summarizes these values at key wavelengths, compiled

from various sources.

Wavelength (nm)

Molar Extinction
Coefficient (ε) of
Deoxyhemoglobin
(cm⁻¹M⁻¹)

Molar Extinction
Coefficient (ε) of
Oxyhemoglobin
(cm⁻¹M⁻¹)

Reference

540
11,000 (for

cyanmethemoglobin)
- [7]

541 - - [7]

560 - - [7]

576 - - [7]

630 - - [7]

500 Isosbestic Point Isosbestic Point [3][4]

586 Isosbestic Point Isosbestic Point [5]

~800 Isosbestic Point Isosbestic Point [4][6]

Note: The molar extinction coefficients can vary slightly based on the solvent, pH, and

temperature. It is recommended to use values determined under conditions that closely match

the experimental setup.

Experimental Protocols
Protocol 1: Determination of Hemoglobin Oxygen
Saturation using a Two-Wavelength Method
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This protocol describes a common method for determining hemoglobin oxygen saturation by

measuring absorbance at two wavelengths where the difference in absorbance between

oxyhemoglobin and deoxyhemoglobin is significant.

Materials:

Spectrophotometer

Cuvettes

Whole blood sample (with anticoagulant, e.g., EDTA)

Deionized water or a suitable lysing agent

Pipettes

Phosphate buffered saline (PBS)

Procedure:

Sample Preparation (Hemolysis):

Collect a whole blood sample in a tube containing an anticoagulant.

To prepare a hemolysate, dilute the whole blood with deionized water or a lysing solution.

A common dilution is 1:100 or 1:200. The exact dilution factor should be chosen to ensure

that the absorbance readings are within the linear range of the spectrophotometer

(typically 0.1 - 1.0).

Mix gently by inversion and allow to stand for at least 5 minutes to ensure complete

hemolysis.

Spectrophotometric Measurement:

Set the spectrophotometer to the desired wavelengths. A common pair of wavelengths is

560 nm (peak absorbance for deoxyhemoglobin) and 576 nm (peak absorbance for

oxyhemoglobin).[7]
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Use the same diluent used for hemolysis as a blank to zero the spectrophotometer.

Measure the absorbance of the hemolyzed blood sample at both wavelengths.

Calculation of Oxygen Saturation (%SO₂):

The percentage of oxygen saturation can be calculated using the following formula, which

is derived from the Beer-Lambert law and the molar extinction coefficients at the chosen

wavelengths:

%SO₂ = [(A₁ * εHb₂ - A₂ * εHb₁) / (A₁ * (εHbO₂₂ - εHb₂) - A₂ * (εHbO₂₁ - εHb₁))] * 100

Where:

A₁ and A₂ are the absorbances at wavelength 1 and wavelength 2, respectively.

εHb₁ and εHb₂ are the molar extinction coefficients of deoxyhemoglobin at wavelength 1

and wavelength 2, respectively.

εHbO₂₁ and εHbO₂₂ are the molar extinction coefficients of oxyhemoglobin at wavelength

1 and wavelength 2, respectively.

Protocol 2: Determination of Total Hemoglobin
Concentration
This protocol utilizes an isosbestic point to determine the total hemoglobin concentration,

independent of its oxygenation state.

Materials:

Same as Protocol 4.1

Procedure:

Sample Preparation (Hemolysis):

Prepare the hemolysate as described in Protocol 4.1.
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Spectrophotometric Measurement:

Set the spectrophotometer to an isosbestic point for oxyhemoglobin and deoxyhemoglobin

(e.g., 500 nm or 800 nm).[3][4][6]

Blank the spectrophotometer using the diluent.

Measure the absorbance of the hemolyzed blood sample at the isosbestic wavelength.

Calculation of Total Hemoglobin Concentration (Ct):

The total hemoglobin concentration can be calculated using the Beer-Lambert law:

Ct = A_iso / (ε_iso * l)

Where:

Ct is the total hemoglobin concentration.

A_iso is the absorbance at the isosbestic point.

ε_iso is the molar extinction coefficient at the isosbestic point (which is the same for Hb

and HbO₂).

l is the path length of the cuvette.
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Caption: Experimental workflow for spectrophotometric determination of hemoglobin oxygen

saturation.
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Caption: Principle of spectrophotometric measurement of hemoglobin species.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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